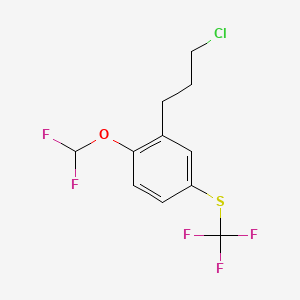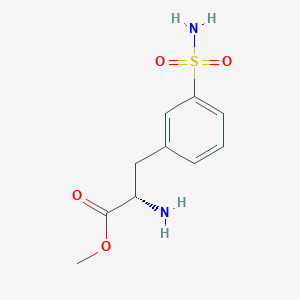
methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group, a sulfamoyl group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a protected amino acid derivative, which undergoes sulfonation and subsequent esterification to yield the desired product. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The sulfamoyl group can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate exerts its effects involves its interaction with specific molecular targets. The amino and sulfamoyl groups can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, leading to inhibition or modulation of their activity. The phenyl ring can also participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
- Methyl (2S)-2-amino-3-(4-sulfamoylphenyl)propanoate
- Methyl (2S)-2-amino-3-(2-sulfamoylphenyl)propanoate
Comparison: Methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate is unique due to the position of the sulfamoyl group on the phenyl ring. This positional difference can significantly affect the compound’s reactivity and binding affinity to molecular targets. Compared to its isomers, this compound may exhibit different biological activities and chemical properties, making it a valuable molecule for specific applications.
Properties
Molecular Formula |
C10H14N2O4S |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate |
InChI |
InChI=1S/C10H14N2O4S/c1-16-10(13)9(11)6-7-3-2-4-8(5-7)17(12,14)15/h2-5,9H,6,11H2,1H3,(H2,12,14,15)/t9-/m0/s1 |
InChI Key |
BQJVDEJGLZZZSB-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=CC=C1)S(=O)(=O)N)N |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]-](/img/structure/B14066676.png)
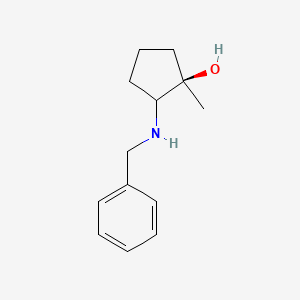


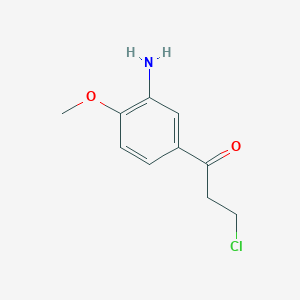
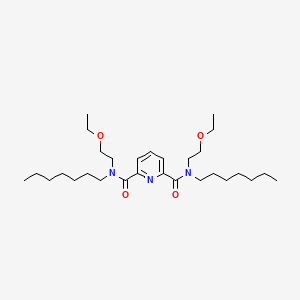


![Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14066723.png)

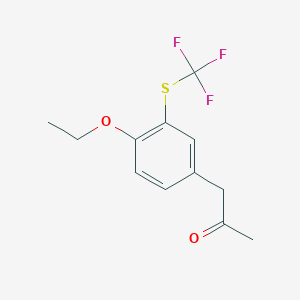

![[(4-Butoxyphenyl)methylideneamino]urea](/img/structure/B14066740.png)
